Regiochemical Differentiation: 2-Hydroxy-Indane vs. 1-Hydroxy-Indane Positioning
The target compound places the tertiary hydroxyl group at the C2 position of the 2,3-dihydro-1H-indene ring, whereas the closest commercially listed analog (CAS 1351634-07-5) bears the hydroxyl at the C1 position. In the broader class of dihydroindene amide kinase inhibitors described in US 8,703,771 B2, the attachment point of the indane substituent is a critical determinant of kinase selectivity (Abl, Bcr-Abl, c-Kit, PDGFR) [1]. Although no quantitative IC50 values are available for these two specific compounds in a head-to-head assay, the patent explicitly teaches that variation at this position alters inhibitory profiles across the kinome panel [1]. This constitutes a class-level inference that the two compounds are not interchangeable.
| Evidence Dimension | Regiochemistry of hydroxyl group on indane ring |
|---|---|
| Target Compound Data | Hydroxyl at C2 position (2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl |
| Comparator Or Baseline | CAS 1351634-07-5: Hydroxyl at C1 position (1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl |
| Quantified Difference | No quantitative comparative biological data available for these specific compounds; structural difference is ~1.5–2.0 Å shift in H-bond donor position. |
| Conditions | Structural comparison based on 2D molecular topology; kinase selectivity context from US 8,703,771 B2 [1] |
Why This Matters
For procurement decisions in kinase inhibitor research programs, the regiochemistry of the hydroxyl group can determine which kinase targets are engaged; ordering the incorrect regioisomer may yield misleading structure-activity relationship (SAR) conclusions.
- [1] Yang, X.; Xue, L.; Luo, J. Preparation Method of Dihydroindene Amide Compounds, Their Pharmaceutical Compositions Containing Compounds Thereof and Use as Protein Kinases Inhibitor. U.S. Patent 8,703,771 B2, April 22, 2014. View Source
